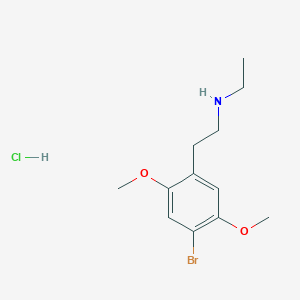

N-Ethyl 2C-B hydrochloride

Description

Properties

IUPAC Name |

2-(4-bromo-2,5-dimethoxyphenyl)-N-ethylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2.ClH/c1-4-14-6-5-9-7-12(16-3)10(13)8-11(9)15-2;/h7-8,14H,4-6H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDSYJDZMFFQIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC(=C(C=C1OC)Br)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155638-84-9 |

Source

|

| Record name | N-Ethyl 2c-b hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155638849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL 2C-B HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGM7N2NY25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Characterization of N-Ethyl 2C-B Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl 2C-B hydrochloride, a derivative of the psychedelic phenethylamine 2C-B, is a compound of interest in neuropharmacological research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed analytical methodologies for its characterization, and an exploration of its pharmacological profile. The information presented is intended to serve as a foundational resource for researchers engaged in the study of serotonergic hallucinogens and the development of novel therapeutics.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈BrNO₂ ⋅ HCl | [1][2][3] |

| Molecular Weight | 324.64 g/mol | [2][3] |

| CAS Number | 155638-84-9 | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | Data not available for N-Ethyl 2C-B HCl. For 2C-B HCl: 237-239 °C | [4] |

| Solubility | Soluble in DMF (5 mg/ml), DMSO (2.5 mg/ml), Ethanol (3 mg/ml), and PBS (pH 7.2) (5 mg/ml) | [1] |

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, a plausible and commonly utilized synthetic route involves the N-alkylation of 4-bromo-2,5-dimethoxyphenethylamine (2C-B).

General Synthesis Pathway

The synthesis would likely proceed via a reductive amination reaction, a standard method for forming secondary amines.

Experimental Protocol: N-Ethylation of 2C-B (Hypothetical)

-

Preparation of 2C-B Freebase: Begin with the hydrochloride salt of 2C-B. Dissolve it in an aqueous solution and basify with a suitable base (e.g., sodium hydroxide) to a pH above 10. Extract the resulting freebase into a non-polar organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield 2C-B as a freebase oil or solid.

-

Reductive Amination: Dissolve the 2C-B freebase in a suitable aprotic solvent such as dichloromethane or 1,2-dichloroethane. Add a slight excess of acetaldehyde. To this mixture, add a reducing agent such as sodium triacetoxyborohydride in portions. The reaction is typically stirred at room temperature for several hours to overnight.

-

Work-up and Purification: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Ethyl 2C-B freebase can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified N-Ethyl 2C-B freebase in a minimal amount of a dry, non-polar solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unequivocal identification and purity assessment of this compound.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

-

Molecular Ion (M+): The mass spectrum of the freebase (N-Ethyl 2C-B) would be expected to show a molecular ion peak at m/z 287 and 289 due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Alpha Cleavage: A prominent fragment would likely arise from the cleavage of the C-C bond alpha to the nitrogen atom, resulting in a benzylic cation.

-

Loss of Ethyl Group: Fragmentation involving the loss of the N-ethyl group is also a probable pathway.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: Agilent Gas Chromatograph with a Mass Selective Detector or equivalent.

-

Column: DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 280°C.

-

Oven Program: Start at 100°C, ramp to 300°C.

-

MS Parameters: Electron ionization (EI) at 70 eV, scan range 30-550 amu.

-

Sample Preparation: Dissolve the hydrochloride salt in a suitable solvent and, if necessary, perform a liquid-liquid extraction into a non-polar solvent after basification to analyze the freebase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. While specific spectral data for this compound is not published, the expected chemical shifts can be estimated.

¹H NMR (Hypothetical Shifts in CDCl₃):

-

Aromatic Protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm).

-

Methoxy Protons: Two singlets around δ 3.8-4.0 ppm, each integrating to 3H.

-

Ethyl Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group attached to a nitrogen, likely in the δ 2.5-3.5 ppm and δ 1.0-1.5 ppm regions, respectively.

-

Ethylamine Backbone: Two multiplets corresponding to the two CH₂ groups of the phenethylamine backbone, likely in the δ 2.7-3.2 ppm range.

¹³C NMR (Hypothetical Shifts in CDCl₃):

-

Aromatic Carbons: Signals in the δ 110-160 ppm range, including two carbons attached to oxygen (methoxys) and one attached to bromine.

-

Methoxy Carbons: Two signals around δ 55-60 ppm.

-

Ethylamine Backbone and N-Ethyl Carbons: Signals in the aliphatic region (δ 15-55 ppm).

Experimental Protocol: NMR Analysis

-

Instrumentation: Bruker Avance spectrometer (400 MHz or higher) or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

-

Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

-

Experiments: Standard ¹H, ¹³C, and optionally 2D correlation experiments like COSY and HSQC for complete structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic Absorptions (as Hydrochloride Salt):

-

N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is expected for the secondary ammonium salt.

-

C-H Stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

-

C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (ether): Strong absorptions around 1040-1250 cm⁻¹.

-

C-N Stretch: In the 1020-1250 cm⁻¹ region.

-

C-Br Stretch: Typically below 600 cm⁻¹.

Experimental Protocol: FTIR Analysis

-

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

Pharmacology

N-Ethyl 2C-B is a potent psychoactive substance, with its primary mechanism of action being the activation of serotonin receptors.

Receptor Binding and Functional Activity

N-Ethyl-2C-B is a potent full agonist at the serotonin 5-HT₂ₐ receptor, with an EC₅₀ of 3.39 nM and an Eₘₐₓ of 106%.[5] However, N-ethyl substitution on 2C-B has been shown to decrease its affinity for the 5-HT₂ₐ receptor by approximately 40-fold compared to the parent compound.[6] This suggests that while it is a full agonist, its binding affinity might be lower than that of 2C-B. A comprehensive receptor binding profile detailing its affinity (Ki values) for a wider range of CNS receptors is not yet publicly available.

| Receptor | Activity | Quantitative Data | Source |

| 5-HT₂ₐ | Full Agonist | EC₅₀ = 3.39 nM, Eₘₐₓ = 106% | [5] |

| 5-HT₂ₐ | Lower affinity than 2C-B | ~40-fold lower | [6] |

Signaling Pathways

Activation of the 5-HT₂ₐ receptor, a Gq/G₁₁-coupled receptor, by agonists like N-Ethyl 2C-B is expected to initiate a cascade of intracellular signaling events.

The activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These second messengers, in turn, modulate the activity of numerous downstream signaling proteins, ultimately leading to the psychedelic effects associated with 5-HT₂ₐ receptor agonism.[7][8]

Metabolism

The specific metabolic pathways of N-Ethyl 2C-B have not been extensively studied. However, based on the metabolism of other N-alkylated phenethylamines and 2C-B itself, several routes can be predicted.[9] The primary metabolic transformations are likely to involve N-dealkylation, hydroxylation of the aromatic ring, and O-demethylation of the methoxy groups, followed by conjugation with glucuronic acid or sulfate. The involvement of cytochrome P450 enzymes is highly probable in these oxidative metabolic processes.

Conclusion

This compound is a potent serotonergic agent with a pharmacological profile centered on its agonist activity at the 5-HT₂ₐ receptor. This guide has provided a summary of its known chemical and physical properties, along with detailed hypothetical and generalized protocols for its synthesis and analytical characterization. Further research is warranted to fully elucidate its receptor binding profile, downstream signaling effects, and metabolic fate to better understand its neuropharmacological properties and potential applications. The methodologies and data presented herein serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. swgdrug.org [swgdrug.org]

- 5. N-Ethyl-2C-B - Wikipedia [en.wikipedia.org]

- 6. 2C-B - Wikipedia [en.wikipedia.org]

- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lefetamine-derived designer drugs N-ethyl-1,2-diphenylethylamine (NEDPA) and N-iso-propyl-1,2-diphenylethylamine (NPDPA): metabolism and detectability in rat urine using GC-MS, LC-MSn and LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Serotonin Receptor Mechanism of Action of N-Ethyl-2C-B Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2C-B hydrochloride, a synthetic phenethylamine, is a derivative of the psychedelic compound 2C-B. Its interaction with serotonin receptors is of significant interest to the scientific community for understanding structure-activity relationships within this class of compounds. This technical guide provides a comprehensive overview of the current knowledge regarding the mechanism of action of N-Ethyl-2C-B hydrochloride at serotonin receptors, presenting available quantitative data, outlining relevant experimental protocols, and visualizing key pathways.

Introduction

The 2C family of psychedelic phenethylamines, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, has been the subject of extensive research due to their potent effects on the central nervous system. These effects are primarily mediated by their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subfamily. N-Ethyl-2C-B (2-(4-bromo-2,5-dimethoxyphenyl)-N-ethylethanamine) is an N-alkylated derivative of the well-known psychedelic 2C-B. The addition of an ethyl group to the amine can significantly alter the compound's pharmacological profile. This guide aims to consolidate the available technical information on the serotonergic activity of N-Ethyl-2C-B hydrochloride.

Chemical Properties and Synthesis

N-Ethyl-2C-B hydrochloride is the salt form of the N-ethyl derivative of 2C-B, which improves its stability and solubility for research purposes.

Synthesis: The synthesis of N-Ethyl-2C-B typically involves the N-alkylation of 2C-B or a related precursor. A common synthetic route starts from 2,5-dimethoxybenzaldehyde. This is first reacted with nitromethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced to the primary amine, 2C-H. Bromination of 2C-H yields 2C-B. Finally, N-ethylation of 2C-B can be achieved through reductive amination with acetaldehyde or by reaction with an ethylating agent such as ethyl iodide. The resulting freebase is then converted to the hydrochloride salt.[1][2]

Mechanism of Action at Serotonin Receptors

The primary mechanism of action for psychedelic phenethylamines involves agonism at the 5-HT₂A receptor. However, the affinity and efficacy at various serotonin receptor subtypes can vary significantly with structural modifications.

Interaction with 5-HT₂A Receptors

There is conflicting information in the available literature regarding the precise activity of N-Ethyl-2C-B at the 5-HT₂A receptor.

One secondary source states that N-Ethyl-2C-B is a potent 5-HT₂A receptor full agonist, with a reported EC₅₀ of 3.39 nM and an Eₘₐₓ of 106% relative to serotonin.[3] However, the primary source for this data could not be located in the current literature search.

In contrast, a 1994 study by Glennon et al. on the influence of amine substituents on 5-HT₂A and 5-HT₂C binding found that most simple N-alkyl derivatives of 2C-B were considerably less potent. Specifically, N-ethyl-2C-B was reported to have a 40-fold lower affinity for the serotonin 5-HT₂A receptor compared to its parent compound, 2C-B.[4]

This significant discrepancy highlights the need for further research to definitively characterize the 5-HT₂A receptor pharmacology of N-Ethyl-2C-B.

Interaction with Other Serotonin Receptors

Comprehensive quantitative data on the binding affinity (Kᵢ) and functional activity (EC₅₀, Eₘₐₓ) of N-Ethyl-2C-B hydrochloride at other serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₁B, 5-HT₂B, 5-HT₂C) is currently lacking in the scientific literature. For the parent compound, 2C-B, it is known to act as a potent partial agonist at 5-HT₂A and 5-HT₂C receptors, and to a lesser extent at the 5-HT₂B receptor.[4][5] It shows lower affinity for other serotonin receptors like 5-HT₁A and 5-HT₁B.[5] It is plausible that N-Ethyl-2C-B shares a similar, though likely quantitatively different, receptor interaction profile.

Quantitative Data

Due to the limited and conflicting data available for N-Ethyl-2C-B hydrochloride, a comprehensive quantitative summary table is not feasible at this time. The table below presents the conflicting data for the 5-HT₂A receptor and the available data for the parent compound, 2C-B, for comparative purposes.

| Compound | Receptor | Parameter | Value | Reference |

| N-Ethyl-2C-B | 5-HT₂A | EC₅₀ | 3.39 nM | [3] (Secondary Source) |

| Eₘₐₓ | 106% | [3] (Secondary Source) | ||

| 5-HT₂A | Affinity | 40x lower than 2C-B | [4] | |

| 2C-B | 5-HT₂A | EC₅₀ | 1.2 nM | [4] |

| Eₘₐₓ | 101% | [4] | ||

| 5-HT₂B | EC₅₀ | 13 nM | [4] | |

| Eₘₐₓ | 97% | [4] | ||

| 5-HT₂C | EC₅₀ | 0.63 nM | [4] | |

| Eₘₐₓ | 98% | [4] |

Experimental Protocols

Detailed experimental protocols from studies specifically investigating N-Ethyl-2C-B hydrochloride are not available. However, the following sections describe the general methodologies used to characterize the interaction of compounds with serotonin receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound (N-Ethyl-2C-B).

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the serotonin receptor subtype of interest are prepared.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filter is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays measure the cellular response to receptor activation by an agonist, determining its potency (EC₅₀) and efficacy (Eₘₐₓ).

This assay is commonly used for Gq-coupled receptors like the 5-HT₂ family.

Objective: To quantify the production of inositol phosphates following receptor activation.

General Protocol:

-

Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and labeled with [³H]-myo-inositol.

-

Stimulation: The cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with varying concentrations of the test compound.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Separation and Quantification: The different inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.

Activation of Gq-coupled receptors leads to an increase in intracellular calcium levels.

Objective: To measure changes in intracellular calcium concentration upon receptor activation.

General Protocol:

-

Cell Loading: Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: The cells are stimulated with varying concentrations of the test compound.

-

Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader or flow cytometer.

-

Data Analysis: Dose-response curves are constructed to determine the EC₅₀ and Eₘₐₓ values.

Downstream Signaling Pathways

Activation of 5-HT₂A receptors, which are Gq/G₁₁-coupled, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.

References

Pharmacological profile and receptor binding affinity of N-Ethyl 2C-B hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2C-B hydrochloride (2-(4-bromo-2,5-dimethoxyphenyl)-N-ethylethanamine) is a substituted phenethylamine and a derivative of the psychedelic compound 2C-B. First synthesized in the 1990s, it has been identified as a designer drug with psychoactive effects. This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its interaction with serotonergic receptors, the underlying signaling mechanisms, and the experimental protocols used for its characterization.

Pharmacological Profile

N-Ethyl-2C-B is primarily classified as a potent full agonist at the serotonin 5-HT₂ₐ receptor.[1] This interaction is believed to be the principal mechanism driving its psychedelic effects. The functional activity of N-Ethyl-2C-B at the 5-HT₂ₐ receptor is significant, with a reported half-maximal effective concentration (EC₅₀) of 3.39 nM and a maximal efficacy (Eₘₐₓ) of 106% relative to serotonin.[1]

Interestingly, while its functional potency is high, structure-activity relationship studies indicate that the addition of an N-ethyl group to the 2C-B scaffold reduces the binding affinity for the 5-HT₂ₐ receptor. Research by Glennon et al. (1994) demonstrated that N-alkylation of 2C-B generally decreases receptor affinity. Specifically, N-Ethyl-2C-B was found to have an approximately 40-fold lower affinity for the 5-HT₂ₐ receptor compared to its parent compound, 2C-B.[2] This highlights a crucial distinction between a compound's ability to bind to a receptor (affinity, often measured by Kᵢ) and its ability to activate that receptor to produce a biological response (potency, measured by EC₅₀, and efficacy, measured by Eₘₐₓ).

The broader receptor binding profile of N-Ethyl-2C-B hydrochloride is not extensively documented in the scientific literature. However, based on studies of the parent compound 2C-B and other related phenethylamines, it is likely that N-Ethyl-2C-B exhibits the highest affinity for the 5-HT₂ receptor family, particularly the 5-HT₂ₐ and 5-HT₂ₙ subtypes.[2][3] The affinity for other monoamine receptors, such as dopamine and norepinephrine receptors, as well as for monoamine transporters (SERT, DAT, NET), is expected to be significantly lower.[3][4]

Receptor Binding and Functional Activity Data

Due to the limited availability of a comprehensive screening panel for N-Ethyl-2C-B in the public domain, a detailed table of binding affinities (Kᵢ values) across a wide range of receptors is not currently possible. The available quantitative data is summarized below.

| Receptor | Parameter | Value | Reference |

| 5-HT₂ₐ | EC₅₀ | 3.39 nM | [1][5] |

| 5-HT₂ₐ | Eₘₐₓ | 106% (relative to 5-HT) | [1][5] |

| 5-HT₂ₐ | Affinity (Kᵢ) | ~40-fold lower than 2C-B | [2] |

Signaling Pathways

Activation of the 5-HT₂ₐ receptor by an agonist like N-Ethyl-2C-B initiates a well-characterized intracellular signaling cascade. The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.

Caption: 5-HT₂ₐ Receptor Gq/11 Signaling Pathway.

Upon binding of N-Ethyl-2C-B, the 5-HT₂ₐ receptor undergoes a conformational change, activating the associated Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses that are thought to underlie the psychoactive effects of the compound.

Experimental Protocols

The characterization of compounds like N-Ethyl-2C-B hydrochloride relies on standardized in vitro assays to determine their receptor binding affinity and functional activity.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ value) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Caption: Radioligand Competition Binding Assay Workflow.

Methodology:

-

Receptor Preparation: Membranes from cells stably expressing the receptor of interest (e.g., human 5-HT₂ₐ) are prepared and homogenized in a suitable buffer.

-

Assay Setup: A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (N-Ethyl-2C-B).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Calcium Mobilization Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound at Gq-coupled receptors by detecting changes in intracellular calcium concentration.

Caption: Calcium Mobilization Functional Assay Workflow.

Methodology:

-

Cell Culture: Cells engineered to express the target receptor (e.g., HEK293 cells with the human 5-HT₂ₐ receptor) are plated in a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.

-

Compound Addition: Varying concentrations of the test compound (N-Ethyl-2C-B) are added to the wells.

-

Signal Detection: A specialized instrument, such as a Fluorometric Imaging Plate Reader (FLIPR), is used to monitor the fluorescence intensity in real-time. Agonist-induced activation of the Gq pathway leads to a release of intracellular calcium, which binds to the dye, causing a significant increase in its fluorescence.

-

Data Analysis: The peak fluorescence response at each compound concentration is measured. A dose-response curve is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to a reference full agonist like serotonin).

Conclusion

N-Ethyl-2C-B hydrochloride is a potent full agonist at the 5-HT₂ₐ receptor, a characteristic that likely underlies its psychedelic properties. While its functional potency is in the low nanomolar range, its binding affinity appears to be lower than that of its parent compound, 2C-B. A comprehensive understanding of its selectivity and off-target effects requires further investigation through broad receptor binding and functional screening panels. The methodologies described herein represent the standard approaches for characterizing the pharmacological profile of such novel psychoactive substances, providing essential data for the fields of neuroscience, pharmacology, and drug development.

References

- 1. 4-Bromo-2,5-dimethoxyphenethylamine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 2. 2C-B - Wikipedia [en.wikipedia.org]

- 3. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute Effects of the Novel Psychoactive Drug 2C-B on Emotions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Ethyl-2C-B - Wikipedia [en.wikipedia.org]

Structural elucidation of N-Ethyl 2C-B hydrochloride using NMR and mass spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of N-Ethyl 2C-B hydrochloride (4-bromo-N-ethyl-2,5-dimethoxy-benzeneethanamine, monohydrochloride). The focus of this document is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary techniques for the unambiguous identification and characterization of this psychoactive phenethylamine. Detailed experimental protocols, data interpretation, and visualization of analytical workflows and fragmentation pathways are presented to serve as a valuable resource for researchers in the fields of forensic science, toxicology, and pharmaceutical drug development.

Introduction

N-Ethyl-2C-B is a synthetic phenethylamine and a derivative of the more well-known psychedelic compound 2C-B. As with many designer drugs, the hydrochloride salt is a common form due to its increased stability and solubility. The unequivocal structural confirmation of such compounds is crucial for forensic investigations, clinical toxicology, and for understanding their pharmacological and metabolic profiles. This guide outlines the systematic approach to the structural elucidation of this compound, leveraging the strengths of both NMR spectroscopy for detailed structural information and mass spectrometry for molecular weight determination and fragmentation analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-bromo-N-ethyl-2,5-dimethoxy-benzeneethanamine, monohydrochloride | --INVALID-LINK-- |

| CAS Number | 155638-84-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₈BrNO₂ · HCl | --INVALID-LINK-- |

| Formula Weight | 324.6 g/mol | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| SMILES | COC1=CC(CCNCC)=C(OC)C=C1Br.Cl | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR are critical for confirming the connectivity of the atoms within the molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in a suitable deuterated solvent such as DMSO-d₆ are summarized in Table 2. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | Broad Singlet | 2H | -NH₂⁺- |

| ~7.2 | Singlet | 1H | Ar-H |

| ~6.9 | Singlet | 1H | Ar-H |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~3.7 | Singlet | 3H | -OCH₃ |

| ~3.1 | Multiplet | 2H | Ar-CH₂- |

| ~3.0 | Multiplet | 2H | -CH₂-N- |

| ~2.9 | Quartet | 2H | -N-CH₂-CH₃ |

| ~1.2 | Triplet | 3H | -CH₂-CH₃ |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. The broad singlet for the amine protons is due to proton exchange and the quadrupolar nature of the nitrogen atom.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound are presented in Table 3.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~152 | Ar-C-O |

| ~150 | Ar-C-O |

| ~129 | Ar-C |

| ~118 | Ar-C-H |

| ~115 | Ar-C-H |

| ~112 | Ar-C-Br |

| ~57 | -OCH₃ |

| ~56 | -OCH₃ |

| ~48 | -CH₂-N- |

| ~43 | -N-CH₂-CH₃ |

| ~30 | Ar-CH₂- |

| ~12 | -CH₂-CH₃ |

Note: These are predicted chemical shifts and should be confirmed with experimental data.

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may affect the chemical shifts and the observation of exchangeable protons.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on sample concentration.

-

Temperature: 298 K.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data

For N-Ethyl 2C-B, Electron Ionization (EI) is a common technique used in Gas Chromatography-Mass Spectrometry (GC-MS). The expected major fragments are listed in Table 4. The presence of bromine will result in a characteristic M+2 isotopic pattern for fragments containing the bromine atom.

Table 4: Expected Mass Fragments of N-Ethyl 2C-B (Free Base)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 287/289 | [M]⁺ (Molecular Ion) |

| 272/274 | [M - CH₃]⁺ |

| 258/260 | [M - C₂H₅]⁺ |

| 215/217 | [M - C₂H₄NHCH₂CH₃]⁺ (Benzylic cleavage) |

| 186 | [M - Br - C₂H₅]⁺ |

| 72 | [CH₂=NHCH₂CH₃]⁺ |

| 58 | [CH₃CH=NHCH₃]⁺ |

Note: The m/z values correspond to the free base. In ESI-MS, the protonated molecule [M+H]⁺ at m/z 288/290 would be expected.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 100-1000 µg/L.

-

For the analysis of the free base, the hydrochloride salt can be neutralized by adding a mild base (e.g., a saturated solution of sodium bicarbonate) and extracting the free base into an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and concentrated.

-

-

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injection Port Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Injection Mode: Splitless or split (e.g., 20:1).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

-

-

-

Data Analysis:

-

Identify the peak corresponding to N-Ethyl 2C-B in the total ion chromatogram.

-

Analyze the mass spectrum of the peak.

-

Identify the molecular ion peak (if present) and the major fragment ions.

-

Compare the fragmentation pattern with known fragmentation pathways of phenethylamines and with library spectra if available.

-

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound.

Caption: Analytical workflow for structural elucidation.

Proposed Mass Fragmentation Pathway

The following diagram illustrates a proposed electron ionization (EI) mass fragmentation pathway for N-Ethyl 2C-B.

Caption: Proposed EI mass fragmentation pathway.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable approach for the complete structural elucidation of this compound. ¹H and ¹³C NMR offer detailed insights into the molecular framework, while GC-MS confirms the molecular weight and provides characteristic fragmentation patterns essential for identification. The experimental protocols and data presented in this guide serve as a foundational reference for analytical chemists and researchers working with novel psychoactive substances. Adherence to these methodologies will ensure accurate and defensible structural characterization, which is paramount in forensic, clinical, and research settings.

N-Ethyl 2C-B Hydrochloride: A Technical Guide to its Putative Metabolism and the Identification of Major Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways of N-Ethyl-2C-B hydrochloride (2C-B-Et HCl), a synthetic phenethylamine. Due to a lack of direct studies on N-Ethyl-2C-B, this guide extrapolates from the well-documented metabolism of its parent compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), and other N-alkylated phenethylamines. The primary metabolic routes are anticipated to involve N-deethylation to the parent compound 2C-B, followed by oxidative deamination and O-demethylation. This document outlines the putative major metabolites and details the established experimental protocols for their identification and quantification, primarily centered around mass spectrometry-based techniques. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of this compound and its biotransformation.

Introduction

N-Ethyl-2C-B (N-ethyl-4-bromo-2,5-dimethoxyphenethylamine) is a lesser-known derivative of the psychedelic phenethylamine 2C-B. As with many new psychoactive substances (NPS), there is a significant gap in the scientific literature regarding its pharmacology, toxicology, and metabolism. Understanding the metabolic fate of N-Ethyl-2C-B is crucial for predicting its duration of action, potential for drug-drug interactions, and for the development of analytical methods for its detection in biological matrices. This guide synthesizes the current knowledge on the metabolism of 2C-B and related N-alkylated compounds to propose a putative metabolic pathway for N-Ethyl-2C-B and to provide a framework for experimental investigation.

Predicted Metabolic Pathways of N-Ethyl 2C-B

The metabolism of N-Ethyl-2C-B is expected to proceed through two primary pathways: N-dealkylation and direct metabolism of the parent molecule. These pathways are largely based on the known biotransformation of 2C-B and other N-substituted phenethylamines. The metabolism of 2C-B is primarily mediated by monoamine oxidase (MAO-A and MAO-B) and cytochrome P450 (CYP450) enzymes.[1]

Pathway 1: N-Deethylation to 2C-B

A major anticipated metabolic route for N-Ethyl-2C-B is the enzymatic removal of the N-ethyl group to yield the parent compound, 2C-B. This N-dealkylation is a common metabolic reaction for many N-substituted xenobiotics and is typically catalyzed by CYP450 enzymes. Once formed, 2C-B would then enter its well-established metabolic cascade.

The primary metabolic pathways of 2C-B are:

-

Oxidative Deamination: This process, primarily carried out by MAO-A and MAO-B, converts 2C-B into an unstable aldehyde intermediate.[1][2] This intermediate is then rapidly metabolized via two routes:

-

O-Demethylation: One or both of the methoxy groups on the phenyl ring can be removed, a reaction likely catalyzed by CYP450 enzymes. This can occur on the parent 2C-B molecule or its deaminated metabolites.[4][5] For example, demethylation of BDMPAA would lead to the formation of 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA).[3]

Pathway 2: Direct Metabolism of N-Ethyl-2C-B

In addition to N-deethylation, N-Ethyl-2C-B could undergo direct metabolism:

-

O-Demethylation: Similar to 2C-B, the methoxy groups of N-Ethyl-2C-B are susceptible to O-demethylation by CYP450 enzymes.

-

Hydroxylation: The ethyl group or the aromatic ring of N-Ethyl-2C-B could be hydroxylated.

-

N-Oxidation: The nitrogen atom could be oxidized.

Following these initial transformations, the resulting metabolites could undergo further reactions, including conjugation with glucuronic acid or sulfate to facilitate excretion.

Putative Major Metabolites

Based on the predicted pathways, the major metabolites of N-Ethyl-2C-B likely include:

-

2C-B (4-bromo-2,5-dimethoxyphenethylamine): Formed via N-deethylation.

-

BDMPAA (4-bromo-2,5-dimethoxyphenylacetic acid): A major metabolite of 2C-B.

-

BDMPE (2-(4-bromo-2,5-dimethoxyphenyl)ethanol): Another significant metabolite of 2C-B.

-

Demethylated derivatives: Metabolites where one or both methoxy groups have been removed from either N-Ethyl-2C-B or its subsequent metabolites.

Data Presentation: Quantitative Analysis of Metabolites

While no specific quantitative data for N-Ethyl-2C-B metabolism has been published, the following table illustrates how such data would be presented. The values are hypothetical and are based on typical findings in metabolism studies of related compounds.

| Metabolite | Abbreviation | Predicted Pathway | Relative Abundance (Hypothetical) |

| N-Ethyl-4-bromo-2,5-dimethoxyphenethylamine | N-Ethyl-2C-B | Parent Compound | - |

| 4-bromo-2,5-dimethoxyphenethylamine | 2C-B | N-Deethylation | +++ |

| 4-bromo-2,5-dimethoxyphenylacetic acid | BDMPAA | Oxidative Deamination & Oxidation | ++++ |

| 2-(4-bromo-2,5-dimethoxyphenyl)ethanol | BDMPE | Oxidative Deamination & Reduction | ++ |

| 4-bromo-2-hydroxy-5-methoxyphenylacetic acid | B-2-HMPAA | O-Demethylation | + |

Key: ++++ (Very High), +++ (High), ++ (Moderate), + (Low)

Experimental Protocols for Metabolite Identification

The identification and quantification of N-Ethyl-2C-B and its metabolites would typically involve in vitro and in vivo studies followed by analysis using advanced analytical techniques.

In Vitro Metabolism Studies

-

Human Liver Microsomes (HLMs):

-

Incubation: N-Ethyl-2C-B hydrochloride is incubated with pooled HLMs in the presence of an NADPH-generating system.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Sample Preparation: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

-

-

Hepatocytes:

-

Incubation: Cryopreserved or fresh human hepatocytes are incubated with N-Ethyl-2C-B hydrochloride in a suitable culture medium.

-

Sample Collection: Aliquots of the medium and cell lysates are collected over time.

-

Extraction: Metabolites are extracted from the samples using techniques like liquid-liquid extraction or solid-phase extraction.

-

In Vivo Metabolism Studies

-

Animal Models (e.g., Rats):

-

Administration: N-Ethyl-2C-B hydrochloride is administered to the animals (e.g., orally or intravenously).

-

Sample Collection: Urine and blood samples are collected at predetermined time intervals.

-

Sample Preparation: Urine samples may require enzymatic hydrolysis to cleave glucuronide and sulfate conjugates. Both urine and plasma samples are then extracted and concentrated.

-

Analytical Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Due to the polar nature of the amine and potential hydroxyl groups, derivatization (e.g., with trifluoroacetic anhydride) is often necessary to improve chromatographic properties and sensitivity.

-

Analysis: The derivatized extract is injected into the GC-MS system for separation and identification based on retention time and mass spectra.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Advantages: This is the preferred method for its high sensitivity, selectivity, and ability to analyze underivatized samples.

-

Analysis: The sample extract is separated by liquid chromatography, and the metabolites are identified and quantified by tandem mass spectrometry based on their specific precursor-to-product ion transitions.

-

Visualizations

Putative Metabolic Pathway of N-Ethyl 2C-B

Caption: Putative metabolic pathways of N-Ethyl 2C-B.

Experimental Workflow for Metabolite Identification

Caption: General experimental workflow for metabolite identification.

Conclusion

While direct experimental data on the metabolism of N-Ethyl-2C-B hydrochloride is currently unavailable, a putative metabolic pathway can be constructed based on the known biotransformation of 2C-B and other N-alkylated phenethylamines. The primary routes are predicted to be N-deethylation to 2C-B, followed by oxidative deamination and O-demethylation. The major metabolites are likely to be 2C-B, BDMPAA, and BDMPE. The experimental protocols outlined in this guide, utilizing human liver microsomes or in vivo models coupled with GC-MS or LC-MS/MS analysis, provide a robust framework for the definitive identification and quantification of these metabolites. Further research is essential to validate these predicted pathways and to fully characterize the metabolic profile of N-Ethyl-2C-B.

References

- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 2. 2C-B - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Psychoactive Properties of N-Ethyl 2C-B Hydrochloride in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl 2C-B hydrochloride is a synthetic phenethylamine and a derivative of the well-known psychedelic 2C-B. While recognized as a potent serotonin 5-HT2A receptor agonist, detailed in vivo characterization of its psychoactive properties remains limited.[1] This technical guide synthesizes the available preclinical data on N-Ethyl 2C-B and its structural analogs to provide a framework for investigating its psychoactive effects in animal models. Due to the scarcity of direct research on N-Ethyl 2C-B, this document extrapolates from studies on closely related 2C-x compounds to propose experimental designs and expected outcomes. The guide covers essential pharmacological data, detailed experimental protocols for behavioral assessment, and the underlying signaling pathways.

Introduction

The 2C-x family of phenethylamines, first synthesized by Alexander Shulgin, represents a significant class of psychoactive compounds.[2][3] These substances are primarily known for their hallucinogenic and entactogenic effects, mediated through their interaction with serotonin receptors. N-Ethyl 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)-N-ethylethanamine) is a less-studied member of this family. While it is established as a full agonist at the 5-HT2A receptor, preliminary data suggests that simple N-alkylation, as in N-Ethyl-2C-B, may decrease its binding affinity for this receptor compared to its parent compound, 2C-B.[1][4] This suggests a potentially nuanced psychoactive profile that warrants dedicated investigation.

This guide provides researchers with a comprehensive overview of the methodologies required to characterize the psychoactive properties of this compound in animal models. By leveraging established protocols for related compounds, this document aims to facilitate a structured and evidence-based approach to understanding the pharmacology and behavioral effects of this novel psychoactive substance.

Pharmacological Profile: A Comparative Analysis

The primary mechanism of action for 2C-x compounds is agonism at the 5-HT2A receptor, which is strongly correlated with their psychedelic effects.[2] However, the affinity and efficacy at other serotonin receptor subtypes, such as 5-HT2C and 5-HT1A, as well as other neurotransmitter systems, can significantly modulate their overall psychoactive profile.[2]

Receptor Binding Affinities

Quantitative data on the receptor binding affinities of this compound is scarce. However, by examining the structure-activity relationships of the 2C-phenethylamine series, we can infer its likely receptor interaction profile. N-alkylation of phenethylamines can alter their binding characteristics. For instance, N-ethylation of 2C-B has been shown to reduce its affinity for the 5-HT2A receptor by approximately 40-fold.[4] The following table summarizes the known binding affinities of 2C-B and related compounds to provide a comparative context.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |

| 2C-B | ~1.2 (EC50) | ~0.63 (EC50) | [4] |

| N-Ethyl-2C-B | Lower affinity than 2C-B | Data not available | [4] |

| 2C-I | Data not available | Data not available | |

| 2C-E | Data not available | Data not available |

Signaling Pathways

The psychoactive effects of 5-HT2A receptor agonists are mediated through complex intracellular signaling cascades. Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Recent research also points to the involvement of β-arrestin-mediated signaling pathways, which may contribute to the nuanced effects of different psychedelic compounds.

Figure 1: 5-HT2A Receptor Gq-PLC Signaling Pathway.

Experimental Protocols for Behavioral Assessment

To evaluate the psychoactive properties of this compound in animal models, a battery of behavioral tests is recommended. These assays, widely used in psychedelic research, provide quantifiable measures of hallucinogen-like effects.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[5][6]

Methodology:

-

Animals: Male C57BL/6J mice are commonly used due to their robust HTR.

-

Drug Administration: this compound is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve.

-

Observation: Immediately after injection, individual mice are placed in a clean observation chamber. The number of head twitches is manually counted for a predetermined period, typically 30-60 minutes.

-

Data Analysis: The total number of head twitches per observation period is recorded for each dose. Data are analyzed using a one-way ANOVA followed by post-hoc tests to compare dose groups to a vehicle control.

Figure 2: Head-Twitch Response Experimental Workflow.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Prepulse inhibition is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in several psychiatric disorders and can be induced by hallucinogenic drugs.[7][8]

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats are typically used.

-

Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to detect whole-body startle.

-

Procedure:

-

Acclimation: Each rat is placed in the startle chamber for a 5-minute acclimation period with background white noise.

-

Baseline Startle: A series of startle pulses (e.g., 120 dB) are presented to establish a baseline startle response.

-

Prepulse Trials: A non-startling acoustic prepulse (e.g., 80 dB) is presented shortly before the startle pulse.

-

Drug Administration: this compound is administered (i.p.), and after a suitable absorption time, the startle and prepulse trials are repeated.

-

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse trials compared to pulse-alone trials. A two-way ANOVA can be used to analyze the effects of drug dose and prepulse intensity.

References

- 1. N-Ethyl-2C-B - Wikipedia [en.wikipedia.org]

- 2. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2C-B - Wikipedia [en.wikipedia.org]

- 5. Head-twitch response - Wikipedia [en.wikipedia.org]

- 6. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sex-specific effects of psychedelics on prepulse inhibition of startle in 129S6/SvEv mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Psychopharmacology of prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Detection of N-Ethyl 2C-B Hydrochloride in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl 2C-B hydrochloride is a synthetic phenethylamine with psychoactive properties. As a derivative of the 2C-B family, it is of significant interest to forensic toxicologists, researchers, and drug development professionals. Accurate and sensitive detection of this compound in biological matrices is crucial for clinical, forensic, and research purposes. This document provides detailed application notes and protocols for the analytical detection of this compound in various biological samples, including urine, oral fluid, and hair. The methodologies described are primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold standards for the confirmatory analysis of such compounds.

Due to the limited availability of specific analytical data for this compound, the presented protocols and quantitative data are largely based on validated methods for the closely related and more extensively studied compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B). The analytical principles and procedures are expected to be highly similar and adaptable for N-Ethyl 2C-B.

Analytical Techniques Overview

The primary analytical techniques for the detection and quantification of this compound in biological samples are GC-MS and LC-MS/MS. These methods offer high sensitivity and selectivity, which are essential for the analysis of trace amounts of drugs in complex biological matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase. For non-volatile compounds like phenethylamines, a derivatization step is often required to increase their volatility. GC-MS provides excellent chromatographic resolution and characteristic mass spectra for confident identification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds in complex mixtures without the need for derivatization.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of 2C-B in various biological matrices. These values can serve as a reference for the expected performance of analytical methods for this compound.

Table 1: Quantitative Parameters for the Analysis of 2C-B in Urine by GC-MS

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 1.5 µg/mL | [1] |

| Limit of Detection (LOD) | Not Reported | |

| Limit of Quantification (LOQ) | 0.5 µg/mL | [1] |

| Recovery | Not Reported | |

| Matrix Effect | Not Reported |

Table 2: Quantitative Parameters for the Analysis of 2C-B in Oral Fluid by LC-MS/MS

| Parameter | Value | Reference |

| Linearity Range | Not Reported | |

| Limit of Detection (LOD) | Not Reported | |

| Limit of Quantification (LOQ) | Not Reported | |

| Recovery | Not Reported | |

| Matrix Effect | Not Reported |

Table 3: Quantitative Parameters for a Multi-Analyte LC-MS/MS Method in Urine (Including Phenethylamines)

| Parameter | Value | Reference |

| Linearity Range | 1.0 - 50.0 ng/mL | |

| Limit of Detection (LOD) | 0.5 ng/mL | |

| Limit of Quantification (LOQ) | 1.0 ng/mL | |

| Recovery | Not Reported | |

| Matrix Effect | Not Reported |

Experimental Protocols

Protocol 1: GC-MS Analysis of N-Ethyl 2C-B in Urine

This protocol is adapted from a validated method for the analysis of 2C-B in urine and involves solid-phase extraction (SPE) and derivatization prior to GC-MS analysis.[1]

1. Sample Preparation (Solid-Phase Extraction)

-

To 2 mL of urine, add an appropriate internal standard.

-

Perform a solid-phase extraction using a polymeric strong cation exchange cartridge.

-

Wash the cartridge sequentially with deionized water, 0.1 M HCl, and methanol.

-

Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization

-

Reconstitute the dried extract in an appropriate solvent.

-

Add a derivatizing agent such as N-methyl-bis-trifluoroacetamide (MBTFA) to the extract.

-

Heat the mixture to facilitate the reaction and form the trifluoroacetyl derivative of N-Ethyl 2C-B.

3. GC-MS Instrumental Analysis

-

Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: Optimize the temperature program to ensure good separation of the analyte from other matrix components.

-

Injector: Operate in splitless mode.

-

Mass Spectrometer: Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized N-Ethyl 2C-B.

Protocol 2: LC-MS/MS Analysis of N-Ethyl 2C-B in Oral Fluid

This protocol outlines a general procedure for the analysis of phenethylamines in oral fluid using LC-MS/MS.

1. Sample Collection and Pre-treatment

-

Collect oral fluid using a specialized collection device (e.g., Salivette®).[2]

-

Centrifuge the collection device to separate the oral fluid from the collection pad.

-

To a known volume of oral fluid, add an appropriate internal standard.

-

Perform a protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile or methanol).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph: Use a C18 reversed-phase column for separation.

-

Mobile Phase: Employ a gradient elution with a mixture of an aqueous solution containing a buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

-

Detection: Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for N-Ethyl 2C-B and the internal standard for optimal selectivity and sensitivity.

Protocol 3: Analysis of N-Ethyl 2C-B in Hair

This protocol is based on a method for the detection of 2C-B in hair samples.[3]

1. Sample Preparation

-

Wash the hair sample with dichloromethane to remove external contamination.

-

Dry the hair and pulverize it to increase the surface area for extraction.

-

Incubate the pulverized hair in methanol with sonication to extract the analyte.

-

Centrifuge the mixture and collect the methanol supernatant.

-

Evaporate the supernatant to dryness and reconstitute the residue in a suitable solvent for injection.

2. Instrumental Analysis

-

The analysis can be performed using either GC-MS (with derivatization) or LC-MS/MS as described in the protocols above. LC-MS/MS is generally preferred for its ability to analyze the underivatized compound.

Visualizations

Caption: Experimental workflow for GC-MS analysis of N-Ethyl 2C-B in urine.

Caption: Experimental workflow for LC-MS/MS analysis of N-Ethyl 2C-B in oral fluid.

Signaling Pathways and Logical Relationships

The analytical process for detecting this compound in biological samples follows a logical progression from sample acquisition to final data interpretation. The choice of analytical technique and sample preparation method is dictated by the biological matrix and the required sensitivity and selectivity of the assay.

Caption: Logical flow of the analytical process for drug detection in biological samples.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the detection and quantification of this compound in biological samples. While specific validated methods for this particular compound are not widely published, the protocols based on the analysis of 2C-B and other phenethylamines offer a solid starting point for method development and validation. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis and the available instrumentation. Adherence to proper validation procedures is essential to ensure the accuracy and reliability of the results.

References

Application Note: Quantification of N-Ethyl 2C-B Hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

N-Ethyl 2C-B is a psychoactive phenethylamine and a derivative of the more well-known compound 2C-B.[1][2] As a designer drug, its presence and concentration in various matrices are of significant interest to researchers, forensic scientists, and drug development professionals. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive analytical technique for identifying and quantifying such compounds in biological and seized samples.[3] Phenethylamines often exhibit poor chromatographic behavior due to their polarity; therefore, a derivatization step is typically required to improve volatility and peak shape, enabling accurate quantification.[4][5][6][7] This protocol details a method for the quantification of N-Ethyl 2C-B hydrochloride following derivatization.

Chemical Information

-

Compound: this compound

-

Formal Name: 4-bromo-N-ethyl-2,5-dimethoxy-benzeneethanamine, monohydrochloride[1]

-

Molecular Formula: C₁₂H₁₈BrNO₂ • HCl[1]

Experimental Protocol

This protocol is designed for the analysis of N-Ethyl 2C-B in a solution, which can be adapted for matrices like urine or blood after a validated extraction procedure.

1. Materials and Reagents

-

This compound reference standard (Cayman Chemical or equivalent)[1]

-

Internal Standard (IS): (e.g., N,N-dimethylaniline or a deuterated analog)

-

Methanol (HPLC grade)

-

Ethyl Acetate (GC grade)

-

Derivatization Agent: N-methyl-bis-trifluoroacetamide (MBTFA) or Trifluoroacetic anhydride (TFAA)[4][6][7]

-

Sodium Carbonate/Bicarbonate Buffer (pH 10.8)[8]

-

Deionized Water

-

Nitrogen gas, high purity

2. Standard and Sample Preparation

-

Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

-

Working Standards: Perform serial dilutions of the stock solution with methanol to create a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

-

Sample Preparation (from a matrix like urine or blood):

-

To 1 mL of the sample, add the internal standard.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For LLE, add 50 µL of a basic buffer (e.g., Na₂CO₃-NaHCO₃, pH 10.8) and an appropriate extraction solvent like cyclohexane or a methylene chloride/isopropanol mixture.[8][9]

-

Vortex the mixture for 3 minutes and centrifuge at 5000 rpm for 10 minutes.[8]

-

Carefully transfer the upper organic layer to a clean glass test tube.

-

3. Derivatization Procedure

-

Evaporate the organic extract (or an aliquot of a standard solution) to dryness under a gentle stream of nitrogen at approximately 50°C.[3]

-

To the dry residue, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (e.g., MBTFA or TFAA).

-

Cap the vial tightly and heat at 60-70°C for 20-30 minutes.[10]

-

After cooling to room temperature, the sample is ready for GC-MS analysis. The resulting derivative is N-trifluoroacetyl-N-Ethyl 2C-B.

4. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 6890N or equivalent[11]

-

Mass Spectrometer: Agilent 5975 MSD or equivalent[11]

-

GC Column: HP-5MS or DB-5MS capillary column (30m x 0.25mm i.d., 0.25µm film thickness).[8] These columns are robust for analyzing derivatized drugs.[12]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8][11]

-

Injector: Splitless mode, 250°C.[11]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 20°C/min to 280°C.

-

Final hold: Hold at 280°C for 10 minutes.[8]

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode:

-

Full Scan: m/z 40-550 for initial identification.

-

Selected Ion Monitoring (SIM): For quantification, using characteristic ions of the derivatized compound.

-

-

5. Data Analysis and Quantification

-

Identify the N-trifluoroacetyl-N-Ethyl 2C-B derivative peak based on its retention time and mass spectrum in the analyzed standards.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the working standards.

-

Quantify the amount of N-Ethyl 2C-B in the samples by applying the linear regression equation from the calibration curve to the peak area ratios obtained from the samples.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the analysis of the TFA-derivative of N-Ethyl 2C-B. The exact m/z values for N-Ethyl 2C-B derivative are predicted based on the known fragmentation of 2C-B TFA, which involves cleavage of the C-C bond beta to the nitrogen.[13]

| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| N-trifluoroacetyl-N-Ethyl 2C-B | 10 - 12 | 242/244 | 229 | 148 |

Note: The ion pair at m/z 242/244 is characteristic due to the presence of a single bromine atom. The retention time is an estimate and should be confirmed experimentally.

Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of this compound.

Caption: Experimental workflow for GC-MS quantification of N-Ethyl 2C-B.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. Analysis of Phenethylamines Using On-Column TFA Derivatization : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. shimadzu.com [shimadzu.com]

- 6. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. pjps.pk [pjps.pk]

- 9. gcms.cz [gcms.cz]

- 10. academic.oup.com [academic.oup.com]

- 11. scholars.direct [scholars.direct]

- 12. gcms.cz [gcms.cz]

- 13. researchgate.net [researchgate.net]

Application of N-Ethyl 2C-B Hydrochloride in Neuroscience Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl 2C-B hydrochloride is a substituted phenethylamine and a derivative of the psychedelic compound 2C-B. As a member of the 2C-x family, it is of significant interest in neuroscience research for its potent interaction with serotonergic systems, particularly the 5-HT2A receptor. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, aimed at elucidating its pharmacological profile and potential as a research tool.

Application Notes

This compound is a potent full agonist at the serotonin 5-HT2A receptor.[1] This makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes, including sensory perception, cognition, and mood. Its psychedelic properties, characteristic of 5-HT2A agonists, allow for its use in animal models to study the neurobiology of hallucinogenic effects.[2]

However, there is some conflicting information regarding its affinity. While identified as a potent full agonist, some reports suggest it has a considerably lower affinity for the 5-HT2A receptor compared to its parent compound, 2C-B.[3] This highlights the need for careful dose-response studies and thorough characterization in any experimental paradigm.

The primary application of this compound in neuroscience research is as a selective agonist to probe 5-HT2A receptor function. It can be utilized in a variety of in vitro and in vivo experimental settings to:

-

Characterize the signaling pathways activated by 5-HT2A receptor agonism.

-

Investigate the role of the 5-HT2A receptor in animal models of psychiatric disorders.

-

Screen for novel therapeutic agents that modulate 5-HT2A receptor activity.

-

Explore the structure-activity relationships of phenethylamine psychedelics.

Data Presentation

Due to the limited availability of specific binding affinity (Ki) data for this compound, the following table includes its known functional potency (EC50) at the 5-HT2A receptor, alongside comparative data for the parent compound 2C-B to provide a broader pharmacological context.

| Compound | Receptor | Assay Type | Species | Ki (nM) | EC50 (nM) | Emax (%) | Reference |

| N-Ethyl 2C-B | 5-HT2A | Functional Assay | - | Not available | 3.39 | 106 | [1] |

| 2C-B | 5-HT2A | Radioligand Binding | Human | 6.5 | - | - | [4] |

| 2C-B | 5-HT2A | Ca2+ Mobilization | Human | - | 13 | 83 | [4] |

| 2C-B | 5-HT2B | Radioligand Binding | Human | 4.8 | - | - | [4] |

| 2C-B | 5-HT2B | Ca2+ Mobilization | Human | - | 110 | 79 | [4] |

| 2C-B | 5-HT2C | Radioligand Binding | Human | 1.8 | - | - | [4] |

| 2C-B | 5-HT2C | Ca2+ Mobilization | Human | - | 2.2 | 93 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Radioligand Binding Assay for 5-HT2A Receptor

This protocol is for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 or HEK293 cells).[5]

-

Radioligand: [3H]ketanserin (antagonist) or [125I]DOI (agonist).[6][7]

-

This compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM spiperone).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer. Homogenize gently and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in the assay.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Competitive Binding: A range of concentrations of this compound, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-